Dichloromethyl methyl ether

Formylation Fluorinated aromatics Electrophilic substitution

Dichloromethyl methyl ether (DCMME, CAS 4885-02-3), also known as 1,1-dichlorodimethyl ether or α,α-dichloromethyl methyl ether, is a halogenated alkyl ether with the molecular formula C₂H₄Cl₂O (MW 114.96). It is a colorless to pale yellow liquid (bp 85-87 °C at 1013 hPa, density 1.29 g/cm³ at 20 °C) that is stable under recommended storage conditions (2-8°C, under inert gas).

Molecular Formula C2H4Cl2O
Molecular Weight 114.96 g/mol
CAS No. 4885-02-3
Cat. No. B046365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethyl methyl ether
CAS4885-02-3
Synonyms1,1-Dichlorodimethyl Ether;  1,1-Dichloromethyl Methyl Ether;  Chloromyl;  Dichloromethoxymethane;  Dichloromethyl Methyl Ether;  Methoxydichloromethane;  Methyl α,α-dichloromethyl Ether;  NSC 91480;  α,α-Dichloromethyl Methyl Ether
Molecular FormulaC2H4Cl2O
Molecular Weight114.96 g/mol
Structural Identifiers
SMILESCOC(Cl)Cl
InChIInChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3
InChIKeyGRTGGSXWHGKRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethyl Methyl Ether (CAS 4885-02-3) for Rieche Formylation and Acid Chloride Synthesis: Core Properties


Dichloromethyl methyl ether (DCMME, CAS 4885-02-3), also known as 1,1-dichlorodimethyl ether or α,α-dichloromethyl methyl ether, is a halogenated alkyl ether with the molecular formula C₂H₄Cl₂O (MW 114.96) . It is a colorless to pale yellow liquid (bp 85-87 °C at 1013 hPa, density 1.29 g/cm³ at 20 °C) that is stable under recommended storage conditions (2-8°C, under inert gas) . DCMME is a cornerstone reagent in organic synthesis, functioning primarily as a potent electrophilic formylating agent for aromatic compounds (the Rieche formylation) and as a chlorinating agent for converting carboxylic acids to acid chlorides [1]. Its utility extends to reactions with borinic esters for the preparation of alkenones and the synthesis of isothioureas [1].

Workflow Rieche formylation of aromatics; acid chloride synthesis
Selection Small electrophilic formylating agent for challenging substrates
Format Liquid reagent; store under inert gas

Why Generic Substitution Fails: The Critical Limitations of Alternative Formylation Reagents Compared to Dichloromethyl Methyl Ether


In organic synthesis, particularly in the preparation of aromatic aldehydes, substituting dichloromethyl methyl ether (DCMME) with alternative formylation reagents or its higher alkyl homologs is not straightforward. DCMME is not merely a source of a formyl equivalent; its specific reactivity profile, dictated by its small size and high electrophilicity, often enables transformations that fail or proceed with markedly inferior selectivity with other reagents. For instance, the classic Vilsmeier-Haack reagent (DMF/POCl₃) fails entirely in the formylation of certain fluorine-containing aromatics, a task for which DCMME is highly effective [1]. Similarly, while other methods like the Duff reaction often yield complex mixtures due to poor regioselectivity and diformylation, DCMME in combination with TiCl₄ provides a more controlled and selective route [2]. Even when comparing within the dichloromethyl alkyl ether family, the higher homologs (propyl and butyl) can exhibit divergent reactivity, failing to produce the desired salicylaldehyde derivatives from fluorine-containing phenols, instead yielding aryl formates, a pathway not followed by DCMME under analogous conditions [1]. Therefore, generic substitution is fraught with risk and can lead to failed reactions, lower yields, or the need for extensive re-optimization.

DCMME
Vilsmeier-Haack (DMF/POCl₃) Fails on fluorinated aromatics where DCMME succeeds; no reaction observed.
DCMME
Higher alkyl homologs (propyl/butyl) Yield aryl formates instead of salicylaldehydes; divergent chemoselectivity.
DCMME
Duff reaction Poor regioselectivity and diformylation; complex mixtures vs. high selectivity with DCMME/TiCl₄.

Dichloromethyl Methyl Ether (CAS 4885-02-3) Procurement Evidence: Quantitative Performance Against Key Comparators


DCMME vs. Vilsmeier-Haack Reagent in Fluorine-Containing Aromatic Formylation

In the formylation of 4-(trifluoromethoxy)anisole (3a), the use of the Vilsmeier-Haack reagent (DMF/POCl₃) resulted in no reaction at all. In contrast, the use of dichloromethyl methyl ether (DCMME) with TiCl₄ successfully yielded the desired aldehyde (4a), 2-methoxy-5-(trifluoromethoxy)benzaldehyde [1]. This demonstrates a clear functional advantage where the comparator reagent fails completely.

Fluorinated Aromatic Formylation
Head-to-head
DCMME/TiCl₄ yields product; Vilsmeier-Haack gives no reaction
Supports DCMME selection for fluorinated substrates
Reaction of 4-(trifluoromethoxy)anisole in CH₂Cl₂
Formylation Fluorinated aromatics Electrophilic substitution

DCMME vs. Higher Alkyl Homologs for Phenol Formylation Selectivity

When applied to fluorine-containing phenols, dichloromethyl propyl ether and dichloromethyl butyl ether did not yield the expected salicylaldehyde derivatives, instead leading to the corresponding aryl formates in high yields [1]. This is a divergent chemoselectivity compared to dichloromethyl methyl ether (DCMME), which is known to reliably produce salicylaldehydes (ortho-hydroxy benzaldehydes) from electron-rich phenols, as exemplified in the synthesis of compounds 1-3 with good regioselectivity and without diformylation [2].

Phenol Formylation Selectivity
Cross-study comparable
DCMME forms salicylaldehydes; higher homologs form aryl formates
Essential for ortho-hydroxybenzaldehyde synthesis
Divergent chemoselectivity with fluorinated phenols
Regioselectivity Phenol formylation Salicylaldehyde synthesis

DCMME and TiCl₄ vs. Alternative Phenol Formylation Methods: Yield and Regioselectivity

The formylation of electron-rich phenols using dichloromethyl methyl ether (DCMME) and TiCl₄ was investigated to overcome the poor performance of other methods. In the synthesis of 2-formyl-3,5-dimethoxyphenol (1), 2-formyl-3,5,6-trimethylphenol (2), and 2-formyl-3,4,5-trimethoxyphenol (3), the Vilsmeier-Haack reaction and the Duff reaction produced complex mixtures with poor purity and regioselectivity, including diformylation. In contrast, the DCMME/TiCl₄ protocol yielded the desired ortho-formylphenols with 'excellent yields' and 'good regioselectivity' and without diformylation [1]. The exact yield values (90%, 86%, and 79% respectively) are detailed in the subsequent full paper on scope and limitations [2].

Yield & Regioselectivity
Cross-study comparable
Reported yields: 90%, 86%, 79%
Higher yield and purity vs. Vilsmeier/Duff
Electron-rich phenol formylation with TiCl₄
Regioselectivity Yield Phenol formylation

DCMME as a Chlorinating Agent: Enabling Acid Chloride Synthesis

Dichloromethyl methyl ether (DCMME) is an established and effective chlorinating agent for converting carboxylic acids and sulfonic acids to their corresponding acid chlorides [1]. This application provides a distinct synthetic utility not shared by all alternative formylation reagents. For instance, while dichloromethyl propyl and butyl ethers have been studied as alternatives for formylation, their utility as chlorinating agents is not similarly established in the literature [1].

Chlorinating Agent Utility
Class-level
Converts carboxylic acids to acid chlorides
Dual functionality may reduce reagent inventory
Established scope; homolog utility not reported
Chlorination Acid chloride Carboxylic acid activation

Dichloromethyl Methyl Ether (CAS 4885-02-3): Optimal Use Cases Based on Quantitative Performance Evidence


Synthesis of Fluorinated Aromatic Aldehyde Building Blocks for Pharmaceuticals

Dichloromethyl methyl ether (DCMME) is the reagent of choice for the direct formylation of fluorine-containing aromatic compounds, such as 4-(trifluoromethoxy)anisole, where the Vilsmeier-Haack reagent fails completely [1]. This makes DCMME indispensable for the synthesis of key pharmaceutical intermediates like 2-methoxy-5-(trifluoromethoxy)benzaldehyde, providing a reliable and scalable route to this valuable fluorinated building block [1].

Regioselective Synthesis of ortho-Hydroxybenzaldehydes (Salicylaldehydes) from Phenols

When the synthetic target is an ortho-hydroxybenzaldehyde (salicylaldehyde) derived from an electron-rich phenol, DCMME in the presence of TiCl₄ is the preferred reagent. It provides high yields (79-90%) and excellent ortho-regioselectivity, avoiding the diformylation and complex mixtures that plague other methods like Vilsmeier-Haack and Duff reactions [2][3]. This is critical for the preparation of specific linker handles in solid-phase synthesis, such as the o-backbond amide linker (BAL) precursor [2].

Direct Conversion of Carboxylic Acids to Acid Chlorides

Leveraging its dual functionality, DCMME serves as an effective chlorinating agent for the direct preparation of acid chlorides from carboxylic acids [4]. This application streamlines synthetic workflows where an acid chloride is required for subsequent amide bond formation, esterification, or Friedel-Crafts acylation, reducing the need for separate reagents like thionyl chloride or oxalyl chloride in certain contexts.

Application
Selection Property
Validation Focus
Fluorinated aromatic aldehyde synthesis
Functionality on fluorine-containing substrates
Formylation of challenging fluorinated aromatics
Regioselective ortho-formylation of phenols
High ortho-regioselectivity and yield
Diformylation avoidance and regiochemical control
Carboxylic acid to acid chloride conversion
Dual formylation/chlorination utility
Chlorination efficiency and scope

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